3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a synthetic compound classified under the oxadiazole derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 179.22 g/mol. Its systematic name reflects its structural components, including a cyclopropyl group and a pyrrolidine moiety, which are significant for its pharmacological properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemBridge, where it is often listed under its CAS number 1042690-36-7. It is categorized as an organic compound, specifically within the class of heterocycles due to the presence of nitrogen in its ring structure.
The synthesis of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride typically involves multi-step organic reactions. One common approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride can be represented using various notations:
C1CN[C@@H](C1)c1onc(n1)C1CC1
InChI=1S/C9H13N3O/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6/h6-7,10H,1-5H2/t7-/m0/s1
The structure features an oxadiazole ring fused with a cyclopropyl group and a pyrrolidine ring, contributing to its unique chemical properties.
The compound exhibits reactivity typical of oxadiazoles, including:
These reactions are crucial for exploring further modifications or derivatizations that enhance the compound's biological activity.
Key properties of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride has potential applications in:
As research progresses, further applications may emerge based on its biological profile and reactivity patterns.
The medicinal chemistry journey of 1,2,4-oxadiazoles began in 1884 with the pioneering synthesis by Tiemann and Krüger, initially classified as "azoxime" or "furo[ab]diazole" [1]. Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century, catalyzed by the identification of the 1,2,4-oxadiazole nucleus in natural products like quisqualic acid from Quisqualis indica seeds and phidianidines A/B from the sea slug Phidiana militaris [1] [6]. The first therapeutic breakthrough occurred in the 1960s with Oxolamine, an antitussive drug that validated the scaffold's clinical potential [1]. This milestone ignited four decades of intensive research, leading to diverse therapeutics:
Synthetic methodologies evolved from traditional thermal cyclization (140°C) to modern room-temperature protocols, dramatically expanding medicinal applications. Gangloff and Rice's 2001 discovery of tetrabutylammonium fluoride (TBAF)-catalyzed cyclodehydration in THF revolutionized the field, enabling synthesis of thermosensitive derivatives [5]. Subsequent innovations like microwave-assisted and aqueous-phase synthesis further improved efficiency, yielding libraries for structure-activity relationship (SAR) studies. By 2020, scientific publications on 1,2,4-oxadiazole biological applications had doubled compared to 2005, reflecting sustained interest in oncology, neurology, and anti-infective research [1] [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Year | Event | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole | First chemical identification of the heterocycle |
1960s | Oxolamine approved as antitussive | First FDA-approved 1,2,4-oxadiazole drug |
2001 | TBAF-catalyzed room-temperature cyclization developed | Enabled synthesis of thermally unstable derivatives [5] |
2011 | Phidianidine isolation from marine sources | Demonstrated natural occurrence and cytotoxic potential [1] |
2020s | Multitarget agents for Alzheimer’s disease and leishmaniasis developed | Validated scaffold for complex disease targeting [4] [8] |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability while preserving molecular geometry and electronic profiles. This equivalence stems from:
Comparative studies reveal distinct advantages over isomeric heterocycles. AstraZeneca's matched-pair analysis demonstrated that 1,2,4-oxadiazoles exhibit higher lipophilicity (average logD = 1.8) than 1,3,4-oxadiazoles (logD = 0.9), offering tunable membrane permeability [9]. This property is exploited in CNS-active compounds where blood-brain barrier penetration is essential. Case studies confirm the bioisosteric impact:
Table 2: Physicochemical Comparison of 1,2,4-Oxadiazole vs. Amide/Ester Bioisosteres
Property | 1,2,4-Oxadiazole | Amide | Ester | 1,3,4-Oxadiazole |
---|---|---|---|---|
Bond Angle (°) | 105-110 | 120 | 120 | 112 |
Dipole Moment (D) | 3.5 | 3.7 | 1.9 | 2.8 |
logD7.4 | 1.8 ± 0.4 | 0.5 ± 0.3 | 1.2 ± 0.5 | 0.9 ± 0.3 [9] |
Metabolic Stability | High | Low-Moderate | Low | Moderate |
The incorporation of (2S)-pyrrolidinyl at the C5 position of 1,2,4-oxadiazoles confers three-dimensional complexity and target selectivity critical for modern drug design. The stereospecific bioactivity of this chiral motif arises from:
Recent advances leverage pyrrolidine's chiral pool for complex disease targeting. Hybrid molecules featuring 3-cyclopropyl-5-[(2S)-pyrrolidinyl]-1,2,4-oxadiazole demonstrate:
Table 3: Bioactivity of Chiral Pyrrolidine-1,2,4-oxadiazole Hybrids
Biological Target | Compound Structure | Activity | Stereochemical Dependency |
---|---|---|---|
Leishmania infantum CYP51 | 3-Cyclopropyl-5-[(2S)-pyrrolidinyl] | IC50 = 3.2 µM [4] | (S) > (R) (8-fold difference) |
Human acetylcholinesterase | 3-(4-CF3-Ph)-5-[(2S)-pyrrolidinyl] | IC50 = 0.00098 µM [8] | (S) > racemic (125-fold) |
Monoamine oxidase B | 3-(Quinolinyl)-5-[(2S)-pyrrolidinyl] | IC50 = 117 µM [8] | Not reported |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: